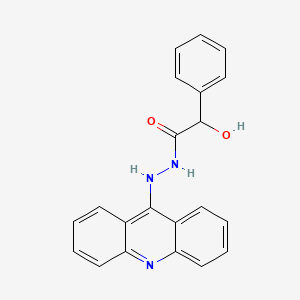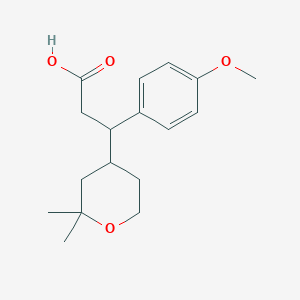
N'-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of acridine derivatives with hydrazides under specific conditions. One common method involves the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent . The reaction is carried out in a moisture-protected environment to prevent any unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of acridine N-oxides, while reduction reactions may yield reduced acridine derivatives.
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of other acridine derivatives . In biology and medicine, it has shown promise as an inhibitor of BACE-1, an enzyme implicated in Alzheimer’s disease . Additionally, its anticancer properties have been explored, with studies showing its effectiveness against certain cancer cell lines . In industry, acridine derivatives are used as dyes and fluorescent materials for visualization of biomolecules .
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. For instance, as a BACE-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the production of amyloid-beta peptides . This interaction is primarily stabilized by hydrogen bonds and π-π stacking interactions between the acridine moiety and the enzyme’s active site residues . In its anticancer role, the compound intercalates into DNA, disrupting the function of topoisomerase enzymes and leading to cell death .
Comparison with Similar Compounds
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide can be compared with other acridine derivatives such as N-(acridin-9-yl)benzamides and N-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida . While these compounds share similar structural features, N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is unique due to its specific hydrazide and phenylacetohydrazide moieties, which contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H17N3O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-hydroxy-2-phenylacetohydrazide |
InChI |
InChI=1S/C21H17N3O2/c25-20(14-8-2-1-3-9-14)21(26)24-23-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,20,25H,(H,22,23)(H,24,26) |
InChI Key |
VFVJSUMRIATWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4E)-4-(2-chloro-6-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11589850.png)
![N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11589858.png)
![(2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11589869.png)
![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)propanamide](/img/structure/B11589877.png)
![(3Z)-1-(4-methylbenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11589884.png)
![2-amino-4-(2-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11589887.png)

![1-(6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine](/img/structure/B11589894.png)
![(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589899.png)
![(1Z)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B11589905.png)
![2-methoxyethyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589911.png)
![2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11589917.png)
![N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B11589918.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11589921.png)
